Cas no 2097930-92-0 (1-[3-(4-Ethoxybenzoyl)-6-fluoroquinolin-4-yl]piperidine-4-carboxamide hydrochloride)

1-[3-(4-Ethoxybenzoyl)-6-fluoroquinolin-4-yl]piperidine-4-carboxamide hydrochloride is a synthetic small-molecule compound with potential applications in medicinal chemistry and pharmacological research. Its structure features a fluoroquinoline core linked to a piperidine-4-carboxamide moiety, enhanced by an ethoxybenzoyl substituent, which may contribute to improved binding affinity and selectivity. The hydrochloride salt form ensures enhanced solubility and stability, facilitating formulation and experimental handling. This compound is of interest for its potential as a bioactive scaffold in drug discovery, particularly in targeting specific enzyme or receptor interactions. Its well-defined chemical properties make it suitable for structure-activity relationship (SAR) studies and further derivatization.
1-[3-(4-Ethoxybenzoyl)-6-fluoroquinolin-4-yl]piperidine-4-carboxamide hydrochloride structure
2097930-92-0 structure
Product name:1-[3-(4-Ethoxybenzoyl)-6-fluoroquinolin-4-yl]piperidine-4-carboxamide hydrochloride
CAS No:2097930-92-0
MF:C24H25ClFN3O3
MW:457.925008535385
CID:5758225
PubChem ID:126853198

1-[3-(4-Ethoxybenzoyl)-6-fluoroquinolin-4-yl]piperidine-4-carboxamide hydrochloride Chemical and Physical Properties

Names and Identifiers

    • F6548-2272
    • 2097930-92-0
    • 1-[3-(4-ethoxybenzoyl)-6-fluoroquinolin-4-yl]piperidine-4-carboxamide;hydrochloride
    • AKOS032466784
    • 1-[3-(4-ethoxybenzoyl)-6-fluoroquinolin-4-yl]piperidine-4-carboxamide hydrochloride
    • 1-[3-(4-Ethoxybenzoyl)-6-fluoroquinolin-4-yl]piperidine-4-carboxamide hydrochloride
    • Inchi: 1S/C24H24FN3O3.ClH/c1-2-31-18-6-3-15(4-7-18)23(29)20-14-27-21-8-5-17(25)13-19(21)22(20)28-11-9-16(10-12-28)24(26)30;/h3-8,13-14,16H,2,9-12H2,1H3,(H2,26,30);1H
    • InChI Key: XBFUKOONPBYOBV-UHFFFAOYSA-N
    • SMILES: Cl.FC1C=CC2C(C=1)=C(C(C(C1C=CC(=CC=1)OCC)=O)=CN=2)N1CCC(C(N)=O)CC1

Computed Properties

  • Exact Mass: 457.1568475g/mol
  • Monoisotopic Mass: 457.1568475g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 6
  • Complexity: 632
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 85.5Ų

1-[3-(4-Ethoxybenzoyl)-6-fluoroquinolin-4-yl]piperidine-4-carboxamide hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6548-2272-10μmol
1-[3-(4-ethoxybenzoyl)-6-fluoroquinolin-4-yl]piperidine-4-carboxamide hydrochloride
2097930-92-0
10μmol
$69.0 2023-09-08
Life Chemicals
F6548-2272-4mg
1-[3-(4-ethoxybenzoyl)-6-fluoroquinolin-4-yl]piperidine-4-carboxamide hydrochloride
2097930-92-0
4mg
$66.0 2023-09-08
Life Chemicals
F6548-2272-50mg
1-[3-(4-ethoxybenzoyl)-6-fluoroquinolin-4-yl]piperidine-4-carboxamide hydrochloride
2097930-92-0
50mg
$160.0 2023-09-08
Life Chemicals
F6548-2272-1mg
1-[3-(4-ethoxybenzoyl)-6-fluoroquinolin-4-yl]piperidine-4-carboxamide hydrochloride
2097930-92-0
1mg
$54.0 2023-09-08
Life Chemicals
F6548-2272-25mg
1-[3-(4-ethoxybenzoyl)-6-fluoroquinolin-4-yl]piperidine-4-carboxamide hydrochloride
2097930-92-0
25mg
$109.0 2023-09-08
Life Chemicals
F6548-2272-10mg
1-[3-(4-ethoxybenzoyl)-6-fluoroquinolin-4-yl]piperidine-4-carboxamide hydrochloride
2097930-92-0
10mg
$79.0 2023-09-08
Life Chemicals
F6548-2272-3mg
1-[3-(4-ethoxybenzoyl)-6-fluoroquinolin-4-yl]piperidine-4-carboxamide hydrochloride
2097930-92-0
3mg
$63.0 2023-09-08
Life Chemicals
F6548-2272-40mg
1-[3-(4-ethoxybenzoyl)-6-fluoroquinolin-4-yl]piperidine-4-carboxamide hydrochloride
2097930-92-0
40mg
$140.0 2023-09-08
Life Chemicals
F6548-2272-15mg
1-[3-(4-ethoxybenzoyl)-6-fluoroquinolin-4-yl]piperidine-4-carboxamide hydrochloride
2097930-92-0
15mg
$89.0 2023-09-08
Life Chemicals
F6548-2272-5μmol
1-[3-(4-ethoxybenzoyl)-6-fluoroquinolin-4-yl]piperidine-4-carboxamide hydrochloride
2097930-92-0
5μmol
$63.0 2023-09-08

Additional information on 1-[3-(4-Ethoxybenzoyl)-6-fluoroquinolin-4-yl]piperidine-4-carboxamide hydrochloride

1-[3-(4-Ethoxybenzoyl)-6-fluoroquinolin-4-yl]piperidine-4-carboxamide Hydrochloride: A Comprehensive Overview

The compound with CAS No. 2097930-92-0, known as 1-[3-(4-Ethoxybenzoyl)-6-fluoroquinolin-4-yl]piperidine-4-carboxamide hydrochloride, has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound is a derivative of quinoline, a heterocyclic aromatic system, which has been extensively studied for its diverse biological activities. The integration of a piperidine ring and an ethoxybenzoyl group further enhances its pharmacological profile, making it a promising candidate for drug development.

Recent studies have highlighted the importance of quinoline derivatives in targeting various disease states, including cancer, inflammation, and infectious diseases. The 6-fluoroquinolin moiety in this compound is particularly notable, as fluorine substitution is known to improve drug-like properties such as lipophilicity and metabolic stability. Additionally, the ethoxybenzoyl group contributes to the molecule's solubility and bioavailability, which are critical factors for effective drug delivery.

The piperidine ring in the structure plays a pivotal role in modulating the compound's pharmacokinetics and receptor binding affinity. Piperidine derivatives are well-documented for their ability to enhance membrane permeability and improve the overall pharmacokinetic profile of a molecule. This makes 1-[3-(4-Ethoxybenzoyl)-6-fluoroquinolin-4-yl]piperidine-4-carboxamide hydrochloride an attractive candidate for further preclinical and clinical studies.

Emerging research has also focused on the hydrochloride salt form of this compound, which is often preferred for its stability and ease of formulation. The hydrochloride salt ensures consistent dosing and reduces variability in therapeutic outcomes. Furthermore, the carboxamide group within the molecule is implicated in hydrogen bonding interactions, which are essential for binding to target proteins and modulating their activity.

In terms of application, this compound has shown potential in inhibiting key enzymes and receptors associated with chronic diseases. For instance, studies have demonstrated its ability to modulate kinase activity, which is a critical pathway in cancer progression. The combination of fluorine substitution, ethoxybenzoyl functionality, and piperidine ring creates a synergistic effect that enhances its therapeutic efficacy while minimizing off-target effects.

Another area of interest lies in the compound's potential to address unmet medical needs in neurodegenerative disorders. The quinoline core has been linked to neuroprotective properties, while the piperidine moiety may enhance its ability to cross the blood-brain barrier. This dual functionality positions the compound as a versatile tool in both oncology and neurology research.

From a synthetic standpoint, the development of 1-[3-(4-Ethoxybenzoyl)-6-fluoroquinolin-4-yl]piperidine-4-carboxamide hydrochloride involves multi-step organic synthesis techniques. The incorporation of fluorine atoms and functional groups like ethoxybenzoyl requires precise control over reaction conditions to ensure high yields and purity. Advanced purification methods, including chromatography and crystallization, are employed to isolate the final product in its hydrochloride form.

The compound's structural complexity also presents challenges in terms of scalability and cost-effectiveness for large-scale production. However, ongoing advancements in catalytic processes and green chemistry are expected to address these limitations, making it more accessible for commercial applications.

In conclusion, 1-[3-(4-Ethoxybenzoyl)-6-fluoroquinolin-4-yl]piperidine-4-carboxamide hydrochloride represents a significant advancement in medicinal chemistry. Its unique structure combines multiple functional groups that enhance its pharmacological properties, making it a valuable asset in drug discovery efforts across various therapeutic areas. As research continues to unravel its full potential, this compound holds promise for addressing complex medical challenges and improving patient outcomes.

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